molecular formula C9H5BrClN B079507 8-Bromo-5-chloroquinoline CAS No. 1154741-20-4

8-Bromo-5-chloroquinoline

Cat. No. B079507
M. Wt: 242.5 g/mol
InChI Key: ZYHHRBFTAKZOLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated quinolines, like 8-Bromo-5-chloroquinoline, typically involves halogenation reactions where bromine and chlorine are introduced into the quinoline nucleus. For example, chlorination or iodination of methylquinoline derivatives in the presence of chlorine or iodine and silver sulfate in concentrated sulfuric acid can yield chloro- and bromo-substituted quinolines (Tochilkin et al., 1983). Bromination with N-bromosuccinimide is another approach to introduce bromine into the quinoline ring, showcasing the diversity of methods available for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 8-Bromo-5-chloroquinoline, as with other halogenated quinolines, can be analyzed using spectroscopic techniques and computational studies. Vibrational spectroscopy, including Raman and infrared spectra, coupled with Density Functional Theory (DFT) calculations, can provide insights into the geometry, frequency, and intensity of vibrational bands, which are influenced by the presence of bromine and chlorine substituents (Lakshmi et al., 2011). This analysis helps in understanding the effects of substitution on the quinoline's stability, electronic properties, and reactivity.

Chemical Reactions and Properties

Halogenated quinolines participate in various chemical reactions, leveraging the reactivity of the halogen substituents. For instance, the palladium-catalyzed microwave-assisted amination of bromoquinolines demonstrates the utility of such compounds in forming aminoquinolines, a process that benefits from improved yields under microwave conditions (Wang et al., 2003). These reactions are crucial for further functionalization and application in synthesizing complex organic molecules.

Physical Properties Analysis

The physical properties of 8-Bromo-5-chloroquinoline, such as solubility, melting point, and crystalline structure, can be influenced by the presence of bromine and chlorine atoms. The introduction of halogens tends to increase the molecular weight and can affect the compound's density and phase behavior. Studies like the crystal structure analysis of brominated hydroxyquinoline derivatives provide valuable information on how halogenation affects the solid-state properties of these compounds (Collis et al., 2003).

Chemical Properties Analysis

The chemical properties of 8-Bromo-5-chloroquinoline, including reactivity, stability, and acidity, are significantly impacted by the halogen atoms. Bromine and chlorine atoms can activate the quinoline nucleus towards nucleophilic substitution reactions, influence the compound's electron distribution, and alter its photophysical properties. Research on the photolabile protecting group based on 8-bromo-7-hydroxyquinoline illustrates the utility of such compounds in photochemistry, highlighting the diverse chemical behavior imparted by bromine and chlorine substituents (Fedoryak & Dore, 2002).

Scientific Research Applications

Antimicrobial and Antiparasitic Agent Repurposing

Originally used as an antimicrobial and antiparasitic agent, 8-bromo-5-chloroquinoline derivatives have seen a resurgence in research interest for various applications beyond their initial scope. Notably, clioquinol, a related compound, once withdrawn due to neurotoxicity concerns, is now being investigated for its potential in cancer therapy and Alzheimer's disease treatment due to its proteasome inhibition properties and ability to dissolve beta-amyloid plaques (Mao & Schimmer, 2008).

Analytical Chemistry

In analytical chemistry, methods have been developed for the quantification of chloroquinoline derivatives in bulk drug powders and pharmaceutical preparations, demonstrating their ongoing relevance in pharmaceutical quality control. For instance, a thin layer chromatography (TLC) method offers a simple and economical approach for the identification and quantification of chloroquinoline compounds (Pavithra et al., 2011).

Material Science and Corrosion Inhibition

8-bromo-5-chloroquinoline derivatives have also been explored in material science, particularly in corrosion inhibition studies. These compounds demonstrate effectiveness in protecting metals from acidic corrosion, offering insights into new materials that can be used in industry to enhance durability and longevity (Rbaa et al., 2018).

Photochemistry

In the realm of photochemistry, derivatives of 8-bromo-5-chloroquinoline have been synthesized for use as photolabile protecting groups. These compounds exhibit greater efficiency and sensitivity to multiphoton-induced photolysis than other groups, making them valuable tools for in vivo studies where controlled release of biological messengers is required (Fedoryak & Dore, 2002).

Antiviral Research

The antiviral properties of clioquinol and its analogues against SARS-CoV-2 infection have been highlighted, showing potent inhibition of the virus's cytopathic effects in vitro. These findings suggest a promising lead for the development of therapeutics against COVID-19, further extending the application of 8-bromo-5-chloroquinoline derivatives in medicinal chemistry (Olaleye et al., 2021).

Safety And Hazards

8-Bromo-5-chloroquinoline is labeled with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

Compounds containing the 8-HQ moiety, such as 8-Bromo-5-chloroquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-bromo-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHHRBFTAKZOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561535
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloroquinoline

CAS RN

1154741-20-4
Record name 8-Bromo-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloroquinoline
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